molecular formula C23H18BrN3O7 B11544087 2-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate

2-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11544087
M. Wt: 528.3 g/mol
InChI Key: AYFZDHAICBEQRB-DHRITJCHSA-N
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Description

2-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate is a complex organic compound featuring multiple functional groups, including bromine, methoxy, phenoxy, acetamido, and nitrobenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Methoxylation: Addition of the methoxy group to the aromatic ring.

    Phenoxylation: Formation of the phenoxy group.

    Acetamidation: Introduction of the acetamido group.

    Imination: Formation of the imino group.

    Esterification: Formation of the nitrobenzoate ester.

Each step requires specific reagents and conditions, such as the use of bromine for bromination, methanol for methoxylation, and acetic anhydride for acetamidation.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

2-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18BrN3O7

Molecular Weight

528.3 g/mol

IUPAC Name

[2-[(E)-[[2-(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C23H18BrN3O7/c1-32-18-10-11-21(19(24)12-18)33-14-22(28)26-25-13-16-4-2-3-5-20(16)34-23(29)15-6-8-17(9-7-15)27(30)31/h2-13H,14H2,1H3,(H,26,28)/b25-13+

InChI Key

AYFZDHAICBEQRB-DHRITJCHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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